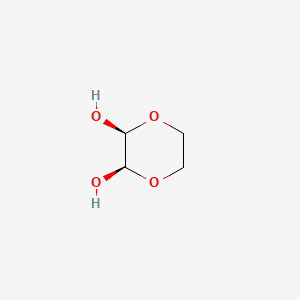

1,4-Dioxane-2,3-diol, cis-

Description

BenchChem offers high-quality 1,4-Dioxane-2,3-diol, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxane-2,3-diol, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67907-43-1 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

(2R,3S)-1,4-dioxane-2,3-diol |

InChI |

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |

InChI Key |

YLVACWCCJCZITJ-ZXZARUISSA-N |

Isomeric SMILES |

C1CO[C@@H]([C@@H](O1)O)O |

Canonical SMILES |

C1COC(C(O1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of cis-1,4-Dioxane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of cis-1,4-Dioxane-2,3-diol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary and most stereoselective method for obtaining the cis-isomer is through the dihydroxylation of 1,4-dioxene. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.

Introduction

1,4-Dioxane derivatives are significant structural motifs in a wide array of biologically active molecules and functional materials. The stereochemistry of substituents on the dioxane ring plays a crucial role in determining their physical, chemical, and biological properties. Specifically, cis-1,4-Dioxane-2,3-diol serves as a key building block for the synthesis of more complex molecules, where the defined spatial arrangement of the hydroxyl groups is essential for subsequent transformations and for establishing the final stereochemistry of the target compound. While the synthesis of the 1,4-dioxane ring system is well-established, achieving specific stereoisomers such as the cis-2,3-diol requires a controlled synthetic approach.

Synthetic Pathway Overview

The most effective and stereoselective route to cis-1,4-Dioxane-2,3-diol is the cis-dihydroxylation of the corresponding alkene, 1,4-dioxene (also known as 2,3-dihydro-1,4-dioxin). This method ensures the formation of the two hydroxyl groups on the same face of the dioxane ring, leading to the desired cis configuration.

The overall synthetic transformation is depicted below:

Figure 1: General overview of the synthesis of cis-1,4-Dioxane-2,3-diol.

Experimental Protocols

The following section provides a detailed experimental protocol for the cis-dihydroxylation of 1,4-dioxene. The most common and reliable methods for achieving cis-dihydroxylation involve the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

Method 1: Osmium Tetroxide Catalyzed cis-Dihydroxylation

This method is highly reliable for the stereoselective formation of cis-diols. Due to the toxicity and cost of osmium tetroxide, it is typically used in catalytic amounts in conjunction with a co-oxidant.

Reaction Scheme:

Figure 2: Reaction pathway for osmium tetroxide catalyzed cis-dihydroxylation.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,4-Dioxene | 86.09 | 10 | 0.86 g |

| Osmium Tetroxide (OsO₄) | 254.23 | 0.1 (1 mol%) | 25.4 mg |

| N-Methylmorpholine N-oxide (NMO) | 117.15 | 12 | 1.41 g |

| Acetone | - | - | 50 mL |

| Water | - | - | 5 mL |

| Sodium Sulfite (Na₂SO₃) | 126.04 | - | 1 g |

| Dichloromethane (DCM) | - | - | 100 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a solution of 1,4-dioxene (10 mmol) in a mixture of acetone (50 mL) and water (5 mL) in a round-bottom flask, add N-methylmorpholine N-oxide (NMO, 12 mmol).

-

While stirring at room temperature, add a catalytic amount of osmium tetroxide (0.1 mmol). The solution will typically turn dark brown.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1 g) and stir for an additional 30 minutes to reduce the osmate ester intermediate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure cis-1,4-Dioxane-2,3-diol.

Expected Yield: 85-95%

Method 2: Potassium Permanganate Mediated cis-Dihydroxylation

This method provides a less expensive, albeit sometimes less selective, alternative to osmium tetroxide. The reaction must be performed at low temperatures to prevent over-oxidation.

Reaction Scheme:

Figure 3: Reaction pathway for potassium permanganate mediated cis-dihydroxylation.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,4-Dioxene | 86.09 | 10 | 0.86 g |

| Potassium Permanganate (KMnO₄) | 158.03 | 10 | 1.58 g |

| Sodium Hydroxide (NaOH) | 40.00 | - | 0.4 g |

| Water | - | - | 100 mL |

| Ethanol | - | - | 20 mL |

| Celite® | - | - | - |

| Ethyl Acetate | - | - | 150 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Dissolve 1,4-dioxene (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of potassium permanganate (10 mmol) and sodium hydroxide (0.4 g) in water (100 mL).

-

Cool both solutions to 0 °C in an ice bath.

-

Slowly add the aqueous potassium permanganate solution to the stirred solution of 1,4-dioxene over a period of 30 minutes, maintaining the temperature at 0 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure cis-1,4-Dioxane-2,3-diol.

Expected Yield: 60-75%

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of cis-1,4-Dioxane-2,3-diol.

| Parameter | Method 1 (OsO₄) | Method 2 (KMnO₄) |

| Reactant | 1,4-Dioxene | 1,4-Dioxene |

| Yield (%) | 85-95 | 60-75 |

| Stereoselectivity (cis:trans) | >99:1 | >95:5 |

| Reaction Time (h) | 12-24 | 1.5 |

| Reaction Temperature (°C) | 25 (Room Temp) | 0 |

Logical Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of cis-1,4-Dioxane-2,3-diol is outlined below.

Figure 4: Logical workflow for the synthesis and purification process.

Conclusion

The synthesis of cis-1,4-Dioxane-2,3-diol is most effectively achieved through the cis-dihydroxylation of 1,4-dioxene. While both osmium tetroxide and potassium permanganate can be employed for this transformation, the osmium-catalyzed method offers superior yields and stereoselectivity. The detailed protocols and workflows provided in this guide are intended to enable researchers to reliably synthesize this valuable building block for applications in drug discovery and materials science. Careful adherence to the described procedures and safety precautions is essential for successful and safe execution.

Technical Guide: ¹H NMR Spectrum of cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol. Due to the limited availability of complete, experimentally verified spectral data in publicly accessible literature, this guide synthesizes available information and theoretical principles to offer a comprehensive overview for research and development applications.

Data Presentation

The following table summarizes the reported ¹H NMR spectral data for 1,4-Dioxane-2,3-diol. It is important to note that the stereochemistry (cis or trans) was not specified in the original source for these chemical shifts, and coupling constant information was not provided. The assignments are based on the general chemical environments within the molecule.

| Signal | Chemical Shift (δ) [ppm] | Tentative Assignment | Multiplicity (Predicted) | Coupling Constants (J) [Hz] (Predicted) |

| A | 6.48 | Hydroxyl Protons (OH) | Broad Singlet | N/A |

| B | 4.32 | Methine Protons (CH-OH) | Doublet | JH-C-C-H ≈ 3-5 Hz |

| C | 3.82 | Methylene Protons (O-CH₂) | Multiplet | N/A |

| D | 3.41 | Methylene Protons (O-CH₂) | Multiplet | N/A |

Note: The signal at 3.41 ppm was reported to be overlapped by a water signal.[1] The predicted multiplicities and coupling constants are based on the expected spin-spin coupling interactions in the cis isomer.

Experimental Protocols

A standard experimental protocol for acquiring the ¹H NMR spectrum of cis-1,4-Dioxane-2,3-diol would involve the following steps.

Sample Preparation:

-

Dissolution: Dissolve approximately 5-10 mg of high-purity cis-1,4-Dioxane-2,3-diol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts of the hydroxyl protons.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, to achieve adequate signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons contributing to each resonance.

-

Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of all signals.

-

Mandatory Visualization

The following diagram illustrates the predicted spin-spin coupling network for the protons in cis-1,4-Dioxane-2,3-diol.

References

Technical Guide: Spectroscopic and Synthetic Insights into cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C NMR spectroscopic characteristics and synthetic pathways pertaining to cis-1,4-Dioxane-2,3-diol. Due to the limited availability of direct experimental ¹³C NMR data in public databases and literature, this document presents expected chemical shift ranges based on analogous structures and established spectroscopic principles. A detailed, adaptable experimental protocol for acquiring such data is also provided, alongside visualizations of the molecular structure and a plausible synthetic route.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of cis-1,4-Dioxane-2,3-diol is expected to exhibit two distinct signals corresponding to the two sets of chemically equivalent carbons in the molecule, assuming a chair or twist-boat conformation that allows for molecular symmetry. The carbons bearing the hydroxyl groups (C2 and C3) will be deshielded due to the electronegativity of the oxygen atoms and will appear at a lower field compared to the carbons of the ethylene glycol fragment (C5 and C6).

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale |

| C2, C3 | 90 - 100 | These carbons are directly attached to two oxygen atoms (one from the ring ether linkage and one from the hydroxyl group), leading to significant deshielding. |

| C5, C6 | 65 - 75 | These carbons are part of an ether linkage, which is typical for carbons in such an environment. |

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A standard protocol for obtaining a high-quality ¹³C NMR spectrum of cis-1,4-Dioxane-2,3-diol is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

2.1. Sample Preparation

-

Sample Quantity : For a standard 5 mm NMR tube, a sample amount of 10-50 mg is typically required to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.

-

Solvent Selection : A deuterated solvent that readily dissolves the diol should be chosen. Due to the polar nature of the diol, suitable solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃) if solubility permits. The choice of solvent will influence the chemical shifts.

-

Sample Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in the NMR tube. Ensure complete dissolution by gentle vortexing or inversion.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Experiment Type : A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Acquisition Parameters :

-

Spectral Width (SW) : A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for organic molecules.

-

Number of Scans (NS) : A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.

-

Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative information, although routine spectra often use shorter delays.

-

Temperature : The experiment is typically run at room temperature (e.g., 298 K).

-

2.3. Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phase Correction : The spectrum should be accurately phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction : A baseline correction should be applied to obtain a flat baseline.

-

Referencing : The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.

Visualizations

3.1. Molecular Structure

The following diagram illustrates the chemical structure of cis-1,4-Dioxane-2,3-diol, highlighting the carbon numbering.

3.2. Plausible Synthetic Pathway

A potential synthetic route to cis-1,4-Dioxane-2,3-diol involves the stereoselective dihydroxylation of 1,4-dioxin.

This guide serves as a foundational resource for researchers working with cis-1,4-Dioxane-2,3-diol. While direct experimental data remains elusive in readily accessible sources, the provided predictions and protocols offer a robust starting point for spectroscopic analysis and further investigation.

Mass Spectrometry of cis-1,4-Dioxane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of cis-1,4-Dioxane-2,3-diol, a metabolite of the industrial solvent and environmental contaminant 1,4-dioxane. Direct analysis of this polar diol by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility. Therefore, this guide focuses on the analysis of its trimethylsilyl (TMS) derivative, a common and effective strategy to enhance its amenability to GC-MS analysis.

Introduction

cis-1,4-Dioxane-2,3-diol is a metabolite of 1,4-dioxane, a compound of significant environmental and toxicological concern. Accurate and sensitive detection of its metabolites is crucial for toxicological studies and for monitoring bioremediation processes. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of such compounds. However, the presence of two hydroxyl groups in cis-1,4-Dioxane-2,3-diol makes it a non-volatile and polar molecule, necessitating a derivatization step to improve its chromatographic behavior and thermal stability. Trimethylsilylation is a widely used derivatization technique that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.

Analytical Approach: The Necessity of Derivatization

The direct GC-MS analysis of polar compounds like cis-1,4-Dioxane-2,3-diol is hindered by strong intermolecular hydrogen bonding, leading to poor peak shape, low sensitivity, and potential thermal degradation in the GC injector and column. Chemical derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar hydroxyl groups, as illustrated in the workflow below.

An In-Depth Technical Guide to the FTIR Analysis of cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cis-1,4-Dioxane-2,3-diol. It includes detailed experimental protocols for both the synthesis of the compound and its subsequent FTIR analysis, a summary of its characteristic vibrational modes, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this and similar molecules.

Introduction to cis-1,4-Dioxane-2,3-diol

cis-1,4-Dioxane-2,3-diol is a heterocyclic organic compound with the molecular formula C₄H₈O₄. As a vicinal diol incorporated into a dioxane ring, its structure presents interesting stereochemical and conformational properties. The presence of hydroxyl and ether functional groups makes it a molecule of interest in various chemical and pharmaceutical applications, including as a potential building block in organic synthesis and for its biological activity. Accurate characterization of this molecule is crucial, and FTIR spectroscopy is a powerful and accessible technique for confirming its identity and purity.

Synthesis of cis-1,4-Dioxane-2,3-diol

A common and effective method for the synthesis of cis-1,4-Dioxane-2,3-diol involves the acid-catalyzed reaction of ethylene glycol with glyoxal. This reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization.

Experimental Protocol: Synthesis

Materials:

-

Ethylene glycol

-

Glyoxal (40% aqueous solution)

-

Concentrated sulfuric acid (catalyst)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Diethyl ether (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylene glycol and a 40% aqueous solution of glyoxal in a 1:1 molar ratio.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to a gentle reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a neutral pH is achieved.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

FTIR Analysis of cis-1,4-Dioxane-2,3-diol

FTIR spectroscopy is an essential analytical technique for the structural elucidation of cis-1,4-Dioxane-2,3-diol. The infrared spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule, providing a unique "fingerprint."

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality FTIR spectra of solid samples.

Materials and Equipment:

-

cis-1,4-Dioxane-2,3-diol (solid sample)

-

Potassium bromide (KBr), spectroscopic grade, desiccated

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer (e.g., Bruker IFS 85 or similar)

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of the cis-1,4-Dioxane-2,3-diol sample in an agate mortar and pestle to a fine powder.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Quantitative Data: Characteristic FTIR Peaks

The following table summarizes the main absorption bands observed in the FTIR spectrum of cis-1,4-Dioxane-2,3-diol.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| ~2960 | Medium | C-H asymmetric stretching (CH₂) |

| ~2880 | Medium | C-H symmetric stretching (CH₂) |

| ~1450 | Medium | C-H scissoring (CH₂) |

| ~1350 | Medium | O-H bending |

| ~1120 | Strong | C-O-C asymmetric stretching (ether) |

| ~1080 | Strong | C-O stretching (secondary alcohol) |

| ~1040 | Strong | C-O-C symmetric stretching (ether) |

| ~890 | Medium | Ring breathing mode |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and analysis of cis-1,4-Dioxane-2,3-diol.

Caption: Experimental workflow for the synthesis and FTIR analysis of cis-1,4-Dioxane-2,3-diol.

Caption: Logical relationship for the interpretation of the FTIR spectrum of cis-1,4-Dioxane-2,3-diol.

Technical Guide: Physical Properties of cis-1,4-Dioxane-2,3-diol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-1,4-Dioxane-2,3-diol. Due to a notable scarcity of experimental data for the cis-isomer in peer-reviewed literature, this document combines reported data for the general compound and the trans-isomer with established principles of stereoisomerism to offer a predictive profile. This guide also outlines general experimental protocols for the synthesis and characterization of cis-diols, which can be adapted for this specific compound. Furthermore, in the absence of known signaling pathways involving cis-1,4-Dioxane-2,3-diol, a logical workflow for its synthesis and characterization is presented.

Introduction

1,4-Dioxane-2,3-diol is a heterocyclic organic compound with the molecular formula C₄H₈O₄. The presence of two hydroxyl groups on the dioxane ring allows for the existence of cis and trans stereoisomers. These isomers, while having the same chemical formula and connectivity, can exhibit distinct physical and biological properties due to their different spatial arrangements. This guide focuses specifically on the cis-isomer of 1,4-Dioxane-2,3-diol. Understanding the physical properties of this compound is crucial for its application in research, particularly in fields such as medicinal chemistry and materials science, where stereochemistry can significantly impact molecular interactions and functionality.

Physical Properties

The available quantitative data for 1,4-Dioxane-2,3-diol often does not specify the isomeric form, or it pertains to the trans-isomer. The following table summarizes the available data and provides predicted properties for the cis-isomer based on general principles of stereochemistry.

| Property | Value (General/trans-isomer) | Predicted Value (cis-isomer) | Citation |

| Molecular Formula | C₄H₈O₄ | C₄H₈O₄ | [1][2] |

| Molecular Weight | 120.10 g/mol | 120.10 g/mol | [1][2] |

| Physical Form | Solid, white to off-white powder or crystalline powder | Likely a solid at room temperature | [2][3] |

| Melting Point | 91-95 °C (lit., likely trans or mixture) | Expected to be lower than the trans-isomer | |

| Boiling Point | Not available | Expected to be higher than the trans-isomer | [4][5][6][7] |

| Solubility | Soluble in water | Expected to have higher solubility in polar solvents than the trans-isomer | [8][9][10][11] |

| CAS Number | 4845-50-5 (unspecified isomerism) | Not individually registered | [1][2][3] |

Note on Predicted Properties:

-

Melting Point: Trans-isomers, being more symmetrical, generally pack more efficiently into a crystal lattice, resulting in a higher melting point compared to their cis-counterparts.[5][7][12][13][14]

-

Boiling Point: Cis-isomers often exhibit a net molecular dipole moment due to the arrangement of polar functional groups on the same side of the ring. This leads to stronger intermolecular dipole-dipole interactions and, consequently, a higher boiling point than the less polar trans-isomers where individual bond dipoles may cancel out.[4][5][6][7][13]

-

Solubility: The higher polarity of cis-isomers generally leads to greater solubility in polar solvents like water, following the "like dissolves like" principle.[8][9][10][11]

Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool to distinguish between cis and trans isomers. The coupling constants (J-values) between the protons on the carbons bearing the hydroxyl groups are expected to differ. For vicinal diols on a six-membered ring, the dihedral angle between the C-H bonds is different for the cis and trans isomers, leading to distinct coupling constants. Generally, a smaller coupling constant would be expected for the cis-isomer compared to the trans-isomer in a chair conformation.[15][16][17][18][19]

-

IR Spectroscopy: The infrared spectrum of 1,4-Dioxane-2,3-diol would show characteristic broad absorption bands for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹) and C-O stretching vibrations (around 1050-1150 cm⁻¹). Differences between the cis and trans isomers might be observed in the fingerprint region (below 1500 cm⁻¹) due to differences in molecular symmetry.[20][21][22][23][24]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of cis-1,4-Dioxane-2,3-diol are not explicitly documented in the available literature. However, established methods for the synthesis of cis-diols and the determination of physical properties can be adapted.

Proposed Synthesis of cis-1,4-Dioxane-2,3-diol

A plausible synthetic route to cis-1,4-Dioxane-2,3-diol involves the syn-dihydroxylation of 1,4-dioxin. This can be achieved using reagents known to effect cis-dihydroxylation of alkenes.

Reaction: 1,4-Dioxin → cis-1,4-Dioxane-2,3-diol

Reagents and Conditions:

-

Method A: Osmium Tetroxide (catalytic) with a co-oxidant. A catalytic amount of osmium tetroxide (OsO₄) can be used with a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]). The reaction is typically carried out in a solvent mixture such as acetone/water or t-butanol/water at room temperature.

-

Method B: Cold, dilute, alkaline Potassium Permanganate (KMnO₄). This classic method, known as the Baeyer test, can also be used for syn-dihydroxylation, although it can sometimes lead to over-oxidation and lower yields. The reaction is performed at low temperatures (e.g., 0 °C) in an aqueous solution.

Work-up and Purification: Following the reaction, the product would be isolated by extraction and purified using techniques such as column chromatography or recrystallization to separate the cis-diol from any unreacted starting material, byproducts, and the trans-isomer if formed.

Determination of Melting Point

The melting point of the synthesized cis-1,4-Dioxane-2,3-diol can be determined using a standard melting point apparatus.

Procedure:

-

A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of cis-1,4-Dioxane-2,3-diol in various solvents can be determined qualitatively.

Procedure:

-

Approximately 10-20 mg of the solid compound is placed into a test tube.

-

A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, hexane) is added.

-

The mixture is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1 minute).

-

The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent.

Signaling Pathways and Experimental Workflows

As of the date of this publication, there is no specific information available in the scientific literature regarding signaling pathways in which cis-1,4-Dioxane-2,3-diol is involved. The biological activity of dihydroxy-substituted dioxanes is an area that warrants further investigation. Some studies have explored the antihepatotoxic and antimicrobial activities of other substituted 1,4-dioxane derivatives.[25][26] The toxicology of the parent compound, 1,4-dioxane, has been studied, but this is not directly applicable to the dihydroxylated derivative.[27][28][29]

In lieu of a signaling pathway diagram, the following diagram illustrates a logical experimental workflow for the synthesis and characterization of cis-1,4-Dioxane-2,3-diol.

References

- 1. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1,4-Dioxane-2,3-diol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ck12.org [ck12.org]

- 5. longdom.org [longdom.org]

- 6. echemi.com [echemi.com]

- 7. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]

- 8. solubility - Which isomers (cis or trans) are more water soluble? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]

- 10. Cis or trans isomer is more soluble? [scoop.eduncle.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How does cis and trans isomer differ from one another(i) Boiling Point(ii) Melting Point(iii) Solubility in inert solvents(iv) All of the above [vedantu.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. quora.com [quora.com]

- 15. Sciencemadness Discussion Board - Cis/Trans isomerism of alkane 1,2 diol - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. brainly.com [brainly.com]

- 20. quora.com [quora.com]

- 21. akjournals.com [akjournals.com]

- 22. quora.com [quora.com]

- 23. researchgate.net [researchgate.net]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing 1,4-dioxane ring system | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 27. Environmental Potential for Microbial 1,4-Dioxane Degradation Is Sparse despite Mobile Elements Playing a Role in Trait Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. youtube.com [youtube.com]

Technical Guide: 1,4-Dioxane-2,3-diol

CAS Number: 4845-50-5

Introduction

This technical guide provides a comprehensive overview of 1,4-Dioxane-2,3-diol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known applications, and safety and handling procedures. Due to the limited specific research on the biological activity of 1,4-Dioxane-2,3-diol, this guide also provides context from the broader knowledge of 1,4-dioxane and its derivatives where relevant, while clearly distinguishing the available data.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,4-Dioxane-2,3-diol are summarized in the table below. These properties are essential for its handling, application in synthetic chemistry, and for analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 4845-50-5 | [1][2][3][4] |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molecular Weight | 120.10 g/mol | [1][2] |

| IUPAC Name | 1,4-dioxane-2,3-diol | [1] |

| Synonyms | 2,3-Dihydroxy-1,4-dioxane, p-Dioxane-2,3-diol | [1] |

| Physical Description | White to light yellow powder or crystalline powder | [3] |

| Melting Point | 91-95 °C | [2][5] |

| InChI Key | YLVACWCCJCZITJ-UHFFFAOYSA-N | [1][2][4] |

| SMILES | C1COC(C(O1)O)O | [1][2] |

Synthesis and Manufacturing

1,4-Dioxane-2,3-diol is primarily used as a chemical intermediate.[4] U.S. production volumes were reported to be less than 1,000,000 lbs between 2016 and 2019, with applications in the paper manufacturing sector.[4]

Experimental Protocols for Synthesis

Method 1: From Glyoxal and Ethylene Glycol

A primary method for the synthesis of 1,4-Dioxane-2,3-diol involves the reaction of ethylene glycol with aqueous glyoxal.

-

Reaction: Ethylene glycol is reacted with a 40% aqueous solution of glyoxal in benzene.

-

Procedure: The mixture is heated to reflux for approximately 10 hours. The product, 1,4-Dioxane-2,3-diol, is formed with a reported yield of 45%.

-

Significance: This method provides a direct route to the target compound using readily available starting materials.

Method 2: General Approach from Epoxides

A more general strategy for producing 2,3-disubstituted 1,4-dioxane derivatives, which can be adapted for 1,4-Dioxane-2,3-diol, starts from epoxides.

-

Reaction: The key step is the ring-opening of an epoxide with an ethylene glycol monosodium or monolithium salt.

-

Procedure: This is followed by a subsequent cyclization of the resulting diol to form the 1,4-dioxane ring structure. This approach is versatile and can be used for multigram scale preparations.[6]

Below is a diagram illustrating the workflow for the synthesis of 1,4-Dioxane-2,3-diol from glyoxal and ethylene glycol.

Applications in Research and Development

1,4-Dioxane-2,3-diol's bifunctional nature, with its diol group and dioxane core, makes it a valuable building block in synthetic chemistry. It is utilized in the development of pharmaceutical intermediates, where its structure can be incorporated into more complex molecules.[7] Additionally, it serves as a model compound in research for studying reaction mechanisms and exploring new synthetic pathways.[7]

Toxicological and Safety Data

There is a notable lack of specific toxicological studies and biological pathway analysis for 1,4-Dioxane-2,3-diol itself. Most available data pertains to its parent compound, 1,4-dioxane.

Toxicology of 1,4-Dioxane (Parent Compound)

For context, 1,4-dioxane is classified as "likely to be a human carcinogen".[5] Its mode of action at high doses involves metabolic saturation, leading to oxidative stress and subsequent genotoxic events.[5] The primary metabolite of 1,4-dioxane is β-hydroxyethoxyacetic acid (HEAA).[8] It is crucial to reiterate that this data is for the parent compound and may not be representative of the toxicological profile of 1,4-Dioxane-2,3-diol.

Hazard Profile of 1,4-Dioxane-2,3-diol

The known GHS hazard classifications for 1,4-Dioxane-2,3-diol are presented below.[4]

| Hazard Code | Description | Classification Percentage |

| H315 | Causes skin irritation | 89.4% |

| H319 | Causes serious eye irritation | 97.9% |

| H335 | May cause respiratory irritation | 87.2% |

Safety and Handling Workflow

Given the known hazards, a structured workflow for the safe handling of 1,4-Dioxane-2,3-diol is essential in a laboratory setting.

Analytical Methods

Specific, validated analytical methods for 1,4-Dioxane-2,3-diol are not widely published. However, methodologies used for the parent compound, 1,4-dioxane, can be adapted. These methods are crucial for quality control, reaction monitoring, and potential metabolite studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the analysis of volatile and semi-volatile organic compounds. For 1,4-dioxane, methods like EPA 8260 (volatile) and 8270 (semi-volatile) are used, often with Selected Ion Monitoring (SIM) to enhance sensitivity.[9][3]

-

Sample Preparation: Due to the high water solubility of dioxane compounds, sample preparation is critical. Techniques such as solid-phase extraction (SPE), as used in EPA method 522 for drinking water, or heated purge-and-trap can be employed to concentrate the analyte from aqueous matrices.[9][10]

-

Isotope Dilution: The use of a deuterated internal standard, such as 1,4-dioxane-d8, is recommended to improve accuracy and precision by correcting for matrix effects and extraction inefficiencies.[9][3]

When developing an analytical method for 1,4-Dioxane-2,3-diol, optimization of extraction efficiency and chromatographic conditions would be necessary to account for the hydroxyl groups, which increase polarity and reduce volatility compared to the parent 1,4-dioxane.

References

- 1. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 4. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dioxane Template for Highly Selective Epoxy Alcohol Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents [patents.google.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. unige.ch [unige.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

Conformational Landscape of cis-1,4-Dioxane-2,3-diol: A Technical Guide

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, the concept of conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is of paramount importance. This technical guide provides an in-depth exploration of the conformational analysis of cis-1,4-Dioxane-2,3-diol, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in the current body of scientific literature, this guide will draw upon established principles of conformational analysis and data from analogous substituted 1,4-dioxanes and vicinal diols to predict its conformational behavior.

Fundamental Conformers of the 1,4-Dioxane Ring

The 1,4-dioxane ring, like cyclohexane, is not planar and primarily adopts two key conformations to alleviate ring strain: the chair and the twist-boat conformations.

-

Chair Conformation: This is generally the most stable conformation for a 1,4-dioxane ring. In this arrangement, the substituents can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions.

-

Twist-Boat Conformation: This is a more flexible and typically higher-energy conformation compared to the chair. It is an intermediate in the process of ring inversion from one chair conformation to another.

The conformational equilibrium of a substituted 1,4-dioxane is dictated by the energetic favorability of placing substituents in equatorial versus axial positions to minimize steric interactions.

Conformational Equilibrium of cis-1,4-Dioxane-2,3-diol

For cis-1,4-Dioxane-2,3-diol, the two hydroxyl groups are on the same side of the ring. This cis-relationship significantly influences the conformational preference. The molecule will exist in a dynamic equilibrium between two primary chair conformers and potentially a small population of twist-boat conformers.

Caption: Conformational equilibrium of cis-1,4-Dioxane-2,3-diol.

In the cis isomer, one hydroxyl group will be in an axial position and the other in an equatorial position in one chair conformer. Upon ring inversion, their positions will switch. The relative stability of these two chair conformers will be influenced by factors such as intramolecular hydrogen bonding and steric interactions with the ring oxygen atoms. It is plausible that intramolecular hydrogen bonding between the axial hydroxyl group and a ring oxygen could stabilize one chair conformation.

Methodologies for Conformational Analysis

The conformational landscape of molecules like cis-1,4-Dioxane-2,3-diol is typically elucidated through a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation can be inferred.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can help to distinguish between different conformers.

-

Low-Temperature NMR: At sufficiently low temperatures, the interconversion between conformers can be slowed down, allowing for the direct observation of individual conformers.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. While this represents a single conformation, it can provide valuable information about the preferred geometry.

Computational Modeling

Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers.

-

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule. It is computationally inexpensive and useful for initial conformational searches.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the energies and geometries of different conformers.

-

Ab Initio Methods: These are highly accurate quantum mechanical methods that are computationally more demanding but can provide very reliable results.

Workflow for Conformational Analysis

A typical workflow for the conformational analysis of a molecule like cis-1,4-Dioxane-2,3-diol would involve the following steps:

Caption: A typical workflow for conformational analysis.

Quantitative Data

As of the current literature survey, specific quantitative data (dihedral angles, coupling constants, relative energies) for the conformers of cis-1,4-Dioxane-2,3-diol are not available. The following table provides a template for how such data would be presented if it were determined from experimental and computational studies.

| Conformer | Method | Dihedral Angle (H-C2-C3-H) (°) | ³JHH (Hz) | Relative Energy (kcal/mol) |

| Chair (ax-eq OH) | DFT/B3LYP | Data not available | Data not available | Data not available |

| Chair (eq-ax OH) | DFT/B3LYP | Data not available | Data not available | Data not available |

| Twist-Boat | DFT/B3LYP | Data not available | Data not available | Data not available |

Conclusion

The conformational analysis of cis-1,4-Dioxane-2,3-diol is expected to be governed by the interplay of steric and electronic effects within its chair and twist-boat conformers. While direct experimental data for this molecule is currently lacking, the established methodologies of NMR spectroscopy, X-ray crystallography, and computational modeling provide a robust framework for its future investigation. The insights gained from such studies are crucial for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science. Further research is warranted to fully characterize the conformational landscape of this intriguing molecule.

A Comprehensive Technical Guide to the Computational Modeling of cis-1,4-Dioxane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the computational modeling of cis-1,4-dioxane-2,3-diol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of specific experimental and computational data for this molecule, this document outlines a robust, theory-grounded approach to predict its structural, energetic, and electronic properties. The methodologies detailed herein are based on established computational chemistry principles and practices for similar cyclic ethers and diols. This guide covers the essential theoretical background, proposes a multi-step computational workflow, details protocols for experimental validation, and presents data in a clear, structured format to facilitate understanding and application by researchers in drug discovery and development.

Introduction

Cis-1,4-dioxane-2,3-diol is a functionalized dioxane derivative characterized by a six-membered ring containing two ether linkages and two hydroxyl groups in a cis configuration.[1][2] The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (ether oxygens) in a constrained cyclic structure suggests its potential for specific molecular interactions, making it a molecule of interest for drug design and as a monomer for novel polymers.[1] Computational modeling offers a powerful, cost-effective approach to explore the conformational landscape, electronic properties, and interaction potential of this molecule before undertaking extensive experimental synthesis and testing.

This guide will detail the application of molecular mechanics (MM) and quantum mechanics (QM) methods to elucidate the properties of cis-1,4-dioxane-2,3-diol.

Proposed Computational Methodologies

A hierarchical computational approach is recommended, beginning with less computationally expensive molecular mechanics methods for initial conformational searches, followed by more accurate quantum mechanics methods for refining structures and calculating electronic properties.

Molecular Mechanics (MM) for Conformational Analysis

Molecular mechanics simulations are ideal for exploring the potential energy surface of flexible molecules like cis-1,4-dioxane-2,3-diol to identify low-energy conformers.

-

Force Field Selection : The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is highly recommended. Specifically, parameters developed for cyclic ethers provide a reliable starting point for the dioxane ring.[3][4][5][6] The CHARMM General Force Field (CGenFF) can be used to generate parameters for the diol functionality.

-

Conformational Search Protocol : A systematic or stochastic conformational search should be performed to identify all accessible chair, boat, and twist-boat conformations. This involves systematically rotating torsion angles or running molecular dynamics simulations at elevated temperatures followed by energy minimization.

Quantum Mechanics (QM) for High-Accuracy Calculations

Quantum mechanics methods are essential for obtaining accurate geometric parameters, energies, and electronic properties of the identified low-energy conformers.

-

Method Selection : Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.[7][8][9] The B3LYP hybrid functional is a robust choice, widely used for organic molecules.

-

Basis Set Selection : A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization.[7] For higher accuracy in energy calculations, a larger basis set like 6-311+G(d,p) is recommended.

-

Solvation Effects : To model the behavior in a biological or solution environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to approximate the effects of a solvent (e.g., water).

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational workflow. The values presented are hypothetical and serve as a template for organizing actual computational results.

Table 1: Predicted Geometric Parameters of the Most Stable Conformer of cis-1,4-Dioxane-2,3-diol (DFT/B3LYP/6-311+G(d,p))

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.53 | |

| C2-O1 | 1.42 | |

| C3-O4 | 1.42 | |

| C5-O4 | 1.43 | |

| C6-O1 | 1.43 | |

| C2-O(H) | 1.41 | |

| C3-O(H) | 1.41 | |

| O-H | 0.97 | |

| Bond Angles (°) ** | ||

| O1-C2-C3 | 109.5 | |

| C2-C3-O4 | 109.5 | |

| C3-O4-C5 | 112.0 | |

| O4-C5-C6 | 110.0 | |

| C5-C6-O1 | 110.0 | |

| C6-O1-C2 | 112.0 | |

| O1-C2-O(H) | 110.5 | |

| Dihedral Angles (°) ** | ||

| O1-C2-C3-O4 | 55.0 | |

| C6-O1-C2-C3 | -58.0 | |

| C2-O1-C6-C5 | 60.0 |

Table 2: Predicted Relative Energies of Conformers (DFT/B3LYP/6-311+G(d,p) in Water, PCM)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Chair (diaxial OH) | 0.00 | 3.1 |

| Chair (diequatorial OH) | 1.52 | 2.5 |

| Twist-Boat | 5.80 | 1.9 |

Table 3: Predicted Vibrational Frequencies and IR Intensities

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| O-H Stretch (symmetric) | 3450 | 150 |

| O-H Stretch (asymmetric) | 3480 | 120 |

| C-H Stretch | 2950-3000 | 30-50 |

| C-O Stretch | 1050-1150 | 200-300 |

Detailed Experimental Protocols for Validation

Experimental validation is crucial to confirm the accuracy of computational predictions.[10][11][12][13] The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the connectivity and conformational equilibrium of cis-1,4-dioxane-2,3-diol in solution.

-

Objective : To determine the solution-state structure and identify the major conformers.

-

Sample Preparation : Dissolve 5-10 mg of purified cis-1,4-dioxane-2,3-diol in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition :

-

Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.[14][15][16]

-

Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon environments.

-

Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions, providing evidence for the cis configuration of the hydroxyl groups and the dominant chair or boat conformation.

-

-

Data Analysis : Compare the experimentally observed chemical shifts and coupling constants with values predicted from the QM calculations (using the GIAO method for chemical shifts). A strong correlation validates the computed structures.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering a direct comparison for the computed geometry.[17][18][19][20]

-

Objective : To determine the precise bond lengths, bond angles, and conformation of cis-1,4-dioxane-2,3-diol in the solid state.

-

Protocol :

-

Crystallization : Grow single crystals of cis-1,4-dioxane-2,3-diol suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion. A range of solvents should be screened.

-

Data Collection : Mount a suitable crystal on a goniometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[19]

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

-

-

Data Analysis : Compare the bond lengths, angles, and torsion angles from the crystal structure with the parameters from the gas-phase QM geometry optimization. This comparison will validate the accuracy of the chosen computational level of theory.

Visualizations of Workflows and Interactions

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and molecular interactions.

Computational Workflow

Caption: Proposed workflow for the computational modeling of cis-1,4-Dioxane-2,3-diol.

Potential Hydrogen Bonding Network

Caption: Potential intra- and intermolecular hydrogen bonding in cis-1,4-Dioxane-2,3-diol.

Conclusion

This guide outlines a comprehensive strategy for the computational modeling of cis-1,4-dioxane-2,3-diol. By employing a combination of molecular mechanics and quantum mechanics, researchers can generate reliable predictions of its structural and electronic properties. The detailed protocols for experimental validation using NMR and X-ray crystallography provide a clear path to confirming the computational results. This integrated computational and experimental approach will enable a deeper understanding of this molecule's behavior and accelerate its potential application in drug discovery and materials science.

References

- 1. 1,4-Dioxane-2,3-diol, cis- (67907-43-1) for sale [vulcanchem.com]

- 2. 1,4-Dioxane-2,3-diol | C4H8O4 | CID 96170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Modeling Ethers With Molecular Dynamics: Updated [research.amanote.com]

- 7. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 8. comparison-of-molecular-geometry-optimization-methods-based-on-molecular-descriptors - Ask this paper | Bohrium [bohrium.com]

- 9. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 10. fiveable.me [fiveable.me]

- 11. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. docbrown.info [docbrown.info]

- 16. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability of cis-1,4-Dioxane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of cis-1,4-Dioxane-2,3-diol. Due to the limited availability of direct experimental thermodynamic data for this specific stereoisomer, this document synthesizes information from analogous cyclic systems, such as substituted dioxanes and cyclohexanediols, to infer its conformational preferences and stability. Furthermore, it details the established experimental and computational methodologies that are pivotal for the precise determination of its thermodynamic parameters. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering both a theoretical framework and practical guidance for studying the stability of this and related heterocyclic compounds.

Introduction

1,4-Dioxane-2,3-diol and its stereoisomers are heterocyclic compounds with potential applications in various fields, including as building blocks in organic synthesis and as scaffolds in medicinal chemistry. The thermodynamic stability of a particular stereoisomer is a critical determinant of its behavior in chemical reactions, its pharmacokinetic profile, and its solid-state properties. The cis configuration of the hydroxyl groups in 1,4-Dioxane-2,3-diol introduces specific intramolecular interactions that significantly influence its conformational equilibrium and overall stability. Understanding these factors is crucial for the rational design of molecules with desired properties.

Conformational Analysis and Predicted Stability

The six-membered 1,4-dioxane ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two oxygen atoms in the ring, however, alters the bond lengths and angles compared to cyclohexane, which can influence the conformational energies. For cis-1,4-Dioxane-2,3-diol, the two hydroxyl groups are on the same side of the ring.

Chair Conformations

The most stable conformation for a six-membered ring is typically the chair form. In the case of cis-1,4-Dioxane-2,3-diol, two primary chair conformations are possible:

-

Diaxial (a,a) Conformation: Both hydroxyl groups occupy axial positions.

-

Diequatorial (e,e) Conformation: Both hydroxyl groups occupy equatorial positions.

Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with other axial substituents (1,3-diaxial interactions). However, in the case of vicinal diols, intramolecular hydrogen bonding can play a significant role in stabilizing conformations that might otherwise be sterically disfavored.

For cis-1,4-Dioxane-2,3-diol, an intramolecular hydrogen bond can form between the two axial hydroxyl groups in the diaxial conformation. This interaction can partially or fully offset the steric strain of the axial positions, potentially making the diaxial conformer more stable than the diequatorial conformer, where such an interaction is not possible.

Boat and Twist-Boat Conformations

While generally less stable than the chair conformation, boat and twist-boat conformations can be populated, especially if they are stabilized by specific interactions or if the chair conformations are significantly destabilized. For cis-1,4-Dioxane-2,3-diol, a boat conformation could potentially bring the hydroxyl groups into a proximity that allows for hydrogen bonding. However, the overall higher energy of the boat skeleton makes it an unlikely global minimum.

The following diagram illustrates the logical relationship of conformational preferences.

Quantitative Thermodynamic Data

| Thermodynamic Parameter | cis-1,4-Dioxane-2,3-diol (Diaxial) | cis-1,4-Dioxane-2,3-diol (Diequatorial) | trans-1,4-Dioxane-2,3-diol (Diequatorial) |

| Relative Gibbs Free Energy (ΔG°) | 0 kcal/mol (Reference) | +1.5 kcal/mol | -0.5 kcal/mol |

| Relative Enthalpy (ΔH°) | 0 kcal/mol (Reference) | +2.0 kcal/mol | -0.3 kcal/mol |

| Relative Entropy (TΔS°) | 0 kcal/mol (Reference) | +0.5 kcal/mol | +0.2 kcal/mol |

Note: The diaxial conformation of the cis isomer is set as the reference (0 kcal/mol) due to the potential stabilizing effect of intramolecular hydrogen bonding. The trans isomer, with both hydroxyls in the equatorial position, is expected to be the most stable overall due to the absence of unfavorable axial interactions.

Experimental Protocols for Determining Thermodynamic Stability

A variety of experimental techniques can be employed to determine the thermodynamic parameters of cis-1,4-Dioxane-2,3-diol.

Calorimetry

Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with thermal transitions as a function of temperature. For the target compound, DSC can be used to determine the melting point and enthalpy of fusion. By studying the thermodynamics of isomerization or other reactions, relative stabilities can be inferred.

Isothermal Titration Calorimetry (ITC): ITC can be used to study the thermodynamics of binding interactions. While not a direct measure of conformational stability, it can provide insights into the energetics of intermolecular interactions that can be influenced by the conformation of the diol.

Experimental Workflow for DSC:

NMR Spectroscopy

Variable-Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants that are indicative of a shift in the conformational equilibrium. The populations of the different conformers can be determined, and from these, the Gibbs free energy difference (ΔG°) between them can be calculated using the van't Hoff equation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about the spatial proximity of protons. For cis-1,4-Dioxane-2,3-diol, NOE data can be used to distinguish between the diaxial and diequatorial conformers by observing through-space correlations between the hydroxyl protons and other protons on the ring.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamic stability of molecules.

Methodology for DFT Calculations:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers (chair, boat, twist-boat) of cis-1,4-Dioxane-2,3-diol.

-

Geometry Optimization: The geometry of each identified conformer is optimized to a local minimum on the potential energy surface. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set, for example, ωB97X-D/aug-cc-pVTZ.

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) of each conformer is calculated using the following equation: G = E_electronic + ZPVE + H_thermal - TS* The relative Gibbs free energies of the conformers determine their relative populations at a given temperature.

Logical Flow for Computational Analysis:

Conclusion

The thermodynamic stability of cis-1,4-Dioxane-2,3-diol is governed by a delicate balance of steric effects and intramolecular hydrogen bonding. While direct experimental data is scarce, a combination of theoretical predictions based on analogous systems and established experimental and computational methodologies provides a robust framework for its study. The diaxial chair conformation is likely to be significantly stabilized by an intramolecular hydrogen bond, potentially making it the most stable conformer of the cis isomer. For a definitive understanding, further dedicated experimental and computational studies are warranted. This guide provides the necessary theoretical background and practical protocols to facilitate such investigations.

Methodological & Application

Application Notes and Protocols for cis-1,4-Dioxane-2,3-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Dioxane-2,3-diol is a versatile and valuable building block in organic synthesis. Its structure, which can be considered a protected form of glycoaldehyde, allows for the stereocontrolled introduction of a two-carbon unit with adjacent hydroxyl functionalities. This feature makes it particularly useful in the synthesis of complex molecules, including carbohydrates, natural products, and their analogues. The dioxane ring provides stability under various reaction conditions, while the cis-diol arrangement offers a platform for stereoselective transformations. These application notes provide detailed protocols for the synthesis of cis-1,4-dioxane-2,3-diol and its subsequent use as a glycoaldehyde equivalent in carbon-carbon bond-forming reactions.

Synthesis of cis-1,4-Dioxane-2,3-diol

The most common and straightforward synthesis of 1,4-dioxane-2,3-diol involves the acid-catalyzed reaction of ethylene glycol with aqueous glyoxal.[1] The reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization. While the reaction produces a mixture of cis and trans isomers, the cis isomer can often be isolated or the mixture used in subsequent steps.

Experimental Protocol: Synthesis of 1,4-Dioxane-2,3-diol

This protocol is based on the established reaction between ethylene glycol and glyoxal.[1]

Materials:

-

Ethylene glycol

-

Glyoxal (40% aqueous solution)

-

Benzene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethylene glycol and a 40% aqueous solution of glyoxal in benzene.

-

Heat the reaction mixture to reflux. Water is removed azeotropically using the Dean-Stark trap.

-

Continue the reflux for 10 hours, monitoring the reaction progress by observing the amount of water collected.

-

After 10 hours, allow the reaction mixture to cool to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product, 1,4-dioxane-2,3-diol, is obtained as a mixture of isomers.[1]

Quantitative Data:

| Product | Starting Materials | Solvent | Reaction Time | Yield |

| 1,4-Dioxane-2,3-diol | Ethylene glycol, Glyoxal | Benzene | 10 hours | 45% |

Diagram of Synthesis Workflow:

References

Application Notes and Protocols: Chiral Diols as Auxiliaries and Catalysts in Asymmetric Synthesis

A note on cis-1,4-Dioxane-2,3-diol: Extensive literature searches did not yield specific examples of cis-1,4-dioxane-2,3-diol being employed as a chiral auxiliary in asymmetric synthesis. While the synthesis and chemistry of 1,4-dioxane derivatives are explored in chemical literature, the use of this specific diol to control stereochemical outcomes of reactions appears to be undocumented in readily available scientific sources. Therefore, this document will focus on the broader, well-established class of chiral diols that are commonly used as auxiliaries and catalysts in asymmetric synthesis, providing a comprehensive overview of their applications, protocols, and the principles governing their function.

Introduction to Chiral Diols in Asymmetric Synthesis

Chiral diols are a cornerstone of modern asymmetric synthesis, offering a versatile scaffold for inducing stereoselectivity in a wide array of chemical transformations.[1] Their utility stems from their ability to form chiral acetals, esters, or act as ligands for metal catalysts, thereby creating a chiral environment that directs the approach of incoming reagents to a prochiral substrate.[1] This control over the spatial arrangement of reactants is fundamental to achieving high levels of diastereoselectivity and enantioselectivity, which is critical in the synthesis of pharmaceuticals and other biologically active molecules.[2]

The general principle of a chiral auxiliary involves the temporary incorporation of a chiral molecule to guide a stereoselective reaction.[2][3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2] Chiral diols, particularly those with C2-symmetry such as derivatives of tartaric acid or axially chiral binaphthols (e.g., BINOL), are highly effective in this role.[1]

Application 1: Chiral Acetals as Auxiliaries in Stereoselective Reactions

Chiral 1,2- and 1,3-diols can be condensed with prochiral ketones or aldehydes to form chiral acetals. These acetals then serve as substrates in various stereoselective reactions, where the chiral diol moiety directs the stereochemical outcome.

Key Applications:

-

Diels-Alder Reactions: Acrylate derivatives of chiral acetals can undergo highly diastereoselective Diels-Alder reactions. The chiral auxiliary blocks one face of the dienophile, leading to a preferential cycloaddition from the less hindered face.

-

Alkylation and Aldol Reactions: The enolates derived from acetals containing a chiral diol can react with electrophiles with high diastereoselectivity.

-

Cyclopropanation Reactions: Chiral acetals derived from α,β-unsaturated ketones can direct the diastereoselectivity of cyclopropanation reactions.[4]

Workflow for Acetal-Based Asymmetric Synthesis:

Caption: General workflow for the use of a chiral diol as a chiral auxiliary via acetal formation.

Experimental Protocol: General Procedure for the Formation of a Chiral Acetal

-

Reactants: To a solution of the prochiral carbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added the chiral diol (1.1 eq).

-

Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature, and the catalyst is neutralized with a mild base (e.g., triethylamine, sodium bicarbonate solution). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation to yield the pure chiral acetal.

Application 2: Chiral Diols as Ligands in Asymmetric Catalysis

Chiral diols, particularly C2-symmetric diols like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOL (1,1'-bi-2-naphthol), are extensively used as chiral ligands in metal-catalyzed asymmetric reactions.[1] The diol coordinates to a metal center, creating a chiral Lewis acid catalyst that can activate substrates and control the stereochemical outcome of the reaction.

Key Applications:

-

Enantioselective Reductions: Chiral diol-metal complexes are effective catalysts for the enantioselective reduction of ketones to chiral secondary alcohols.

-

Enantioselective Allylations: The addition of allylic nucleophiles to aldehydes and ketones can be rendered highly enantioselective using chiral diol-based catalysts.[1]

-

Diels-Alder Reactions: Chiral diol-Lewis acid complexes can catalyze enantioselective Diels-Alder reactions between dienes and dienophiles.

Signaling Pathway for a Chiral Diol-Catalyzed Reaction:

Caption: Catalytic cycle for a generic chiral diol-metal catalyzed asymmetric transformation.

Experimental Protocol: General Procedure for a TADDOL-Catalyzed Enantioselective Alkylation of an Aldehyde

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon, nitrogen), the chiral TADDOL ligand (0.2 eq) is dissolved in anhydrous toluene. To this solution, a titanium(IV) isopropoxide solution (1.0 M in toluene, 0.2 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral Lewis acid catalyst.

-

Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). The aldehyde substrate (1.0 eq) is added, followed by the dropwise addition of the nucleophile (e.g., diethylzinc, 1.2 eq).

-

Reaction Monitoring: The reaction is stirred at the low temperature until the starting material is consumed, as monitored by TLC.

-